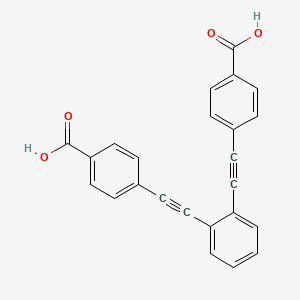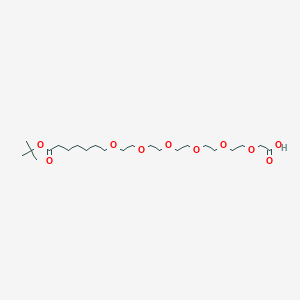
27,27-Dimethyl-25-oxo-3,6,9,12,15,18,26-heptaoxaoctacosanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
27,27-Dimethyl-25-oxo-3,6,9,12,15,18,26-heptaoxaoctacosanoic acid is a heterobifunctional, PEGylated crosslinker. This compound features a carboxyl group at one end and a t-butyl protected carboxylic acid at the other, exhibiting both hydrophobic and hydrophilic moieties. It is primarily used in biological applications, particularly in the synthesis of small molecules, conjugates of small molecules and/or biomolecules, and other tool compounds for chemical biology and medicinal chemistry .
Méthodes De Préparation
The synthesis of 27,27-Dimethyl-25-oxo-3,6,9,12,15,18,26-heptaoxaoctacosanoic acid involves the incorporation of PEGylated crosslinkers. The synthetic route typically includes the protection of carboxyl groups and the introduction of hydrophobic and hydrophilic moieties. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may include large-scale synthesis using automated reactors and purification processes to ensure high purity and yield .
Analyse Des Réactions Chimiques
27,27-Dimethyl-25-oxo-3,6,9,12,15,18,26-heptaoxaoctacosanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
27,27-Dimethyl-25-oxo-3,6,9,12,15,18,26-heptaoxaoctacosanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of small molecules and conjugates.
Biology: The compound is utilized in bioconjugation processes to link biomolecules.
Medicine: It is incorporated into antibody-drug conjugates and proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation.
Mécanisme D'action
The mechanism of action of 27,27-Dimethyl-25-oxo-3,6,9,12,15,18,26-heptaoxaoctacosanoic acid involves its role as a linker in bioconjugation processes. The carboxyl group at one end and the t-butyl protected carboxylic acid at the other allow it to form stable linkages with various biomolecules. This enables the compound to facilitate targeted protein degradation by linking small molecules or biomolecules to specific molecular targets and pathways .
Comparaison Avec Des Composés Similaires
27,27-Dimethyl-25-oxo-3,6,9,12,15,18,26-heptaoxaoctacosanoic acid is unique due to its heterobifunctional nature and PEGylation. Similar compounds include:
3,6,9,12,15,18-Hexaoxahexacos-25-ynoic acid: Features a carboxyl group at one end and an alkyne at the other.
2-(2-(Oct-7-yn-1-yloxy)ethoxy)acetic acid: Contains an alkyne and carboxylic acid functional groups.
6-(2-(2-(Oct-7-yn-1-yloxy)ethoxy)ethoxy)hexanoic acid: Exhibits similar PEGylation and functional groups.
These compounds share some structural similarities but differ in their specific functional groups and applications.
Propriétés
Formule moléculaire |
C23H44O10 |
|---|---|
Poids moléculaire |
480.6 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[7-[(2-methylpropan-2-yl)oxy]-7-oxoheptoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C23H44O10/c1-23(2,3)33-22(26)8-6-4-5-7-9-27-10-11-28-12-13-29-14-15-30-16-17-31-18-19-32-20-21(24)25/h4-20H2,1-3H3,(H,24,25) |
Clé InChI |
PCSGULLBSUBQOR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCCCCCOCCOCCOCCOCCOCCOCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


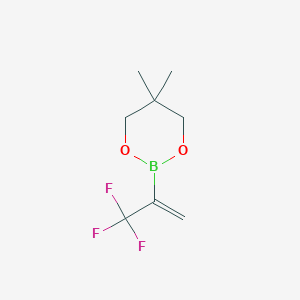

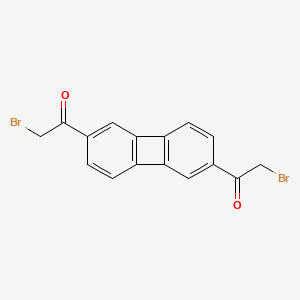

![methyl 4-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B12838767.png)

![4-Allyl-5-[3-(4-methoxy-phenyl)-propyl]-4H-[1,2,4]triazole-3-thiol](/img/structure/B12838793.png)
![4-Fluoro-6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12838794.png)

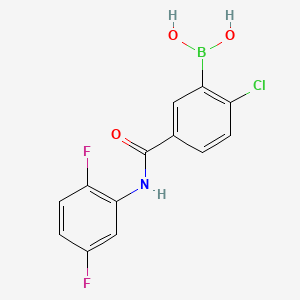
![8-Fluoro-7-iodo-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester](/img/structure/B12838804.png)
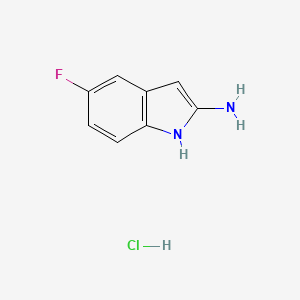
![2-Bromo-4,5-dimethylbenzo[d]thiazole](/img/structure/B12838809.png)
